molecular formula C18H18O12 B14114892 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene

1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene

Cat. No.: B14114892
M. Wt: 426.3 g/mol
InChI Key: ZXBFDLXRUFWDLP-UHFFFAOYSA-N
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Description

1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is a complex organic compound characterized by the presence of three 2-oxo-1,3-dioxolan-4-yl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene typically involves the esterification of 1,3,5-trihydroxybenzene with 2-oxo-1,3-dioxolan-4-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, facilitated by the electron-withdrawing nature of the 2-oxo-1,3-dioxolan-4-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene involves its interaction with various molecular targets. The compound’s electron-withdrawing groups can influence its reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 1,3,5-Tris(4-aminophenoxy)benzene
  • 1,3,5-Tris(4-pyridyl)benzene

Uniqueness

1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H18O12

Molecular Weight

426.3 g/mol

IUPAC Name

4-[[3,5-bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C18H18O12/c19-16-25-7-13(28-16)4-22-10-1-11(23-5-14-8-26-17(20)29-14)3-12(2-10)24-6-15-9-27-18(21)30-15/h1-3,13-15H,4-9H2

InChI Key

ZXBFDLXRUFWDLP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)COC2=CC(=CC(=C2)OCC3COC(=O)O3)OCC4COC(=O)O4

Origin of Product

United States

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